molecular formula C18H27NO2 B5766994 N-cycloheptyl-2-(4-propan-2-ylphenoxy)acetamide

N-cycloheptyl-2-(4-propan-2-ylphenoxy)acetamide

Cat. No.: B5766994
M. Wt: 289.4 g/mol
InChI Key: CWJBBASIZAVRFO-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(4-propan-2-ylphenoxy)acetamide is an organic compound with a complex molecular structure It is characterized by a cycloheptyl group attached to an acetamide moiety, which is further connected to a phenoxy group substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(4-propan-2-ylphenoxy)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of 4-propan-2-ylphenol, which is then reacted with an appropriate acylating agent to form 4-propan-2-ylphenoxyacetic acid.

    Amidation Reaction: The phenoxyacetic acid is then subjected to an amidation reaction with cycloheptylamine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(4-propan-2-ylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-cycloheptyl-2-(4-propan-2-ylphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(4-propan-2-ylphenoxy)acetamide involves its interaction with specific molecular targets. The phenoxy group can bind to active sites on enzymes or receptors, modulating their activity. The cycloheptyl and acetamide moieties contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-2-(4-propionylphenoxy)acetamide
  • N-cyclohexyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide

Uniqueness

N-cycloheptyl-2-(4-propan-2-ylphenoxy)acetamide is unique due to its specific substitution pattern and the presence of the cycloheptyl group, which imparts distinct physicochemical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar molecules.

Properties

IUPAC Name

N-cycloheptyl-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c1-14(2)15-9-11-17(12-10-15)21-13-18(20)19-16-7-5-3-4-6-8-16/h9-12,14,16H,3-8,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJBBASIZAVRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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